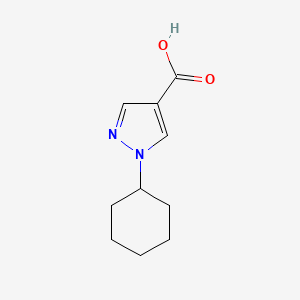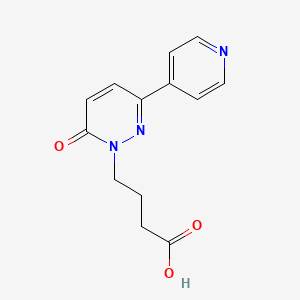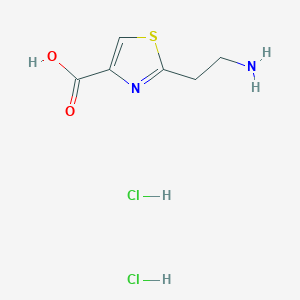
4-(2-Chlorophenoxy)butane-1-sulfonyl chloride
Vue d'ensemble
Description
4-(2-Chlorophenoxy)butane-1-sulfonyl chloride (also known as CBPC) is an organosulfur compound that is used as a reagent in organic synthesis. It is a white solid that is soluble in organic solvents and is used in a variety of applications including drug synthesis, polymer chemistry and as a reagent in the synthesis of other organic compounds. CBPC is a versatile reagent that has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biocides.
Applications De Recherche Scientifique
Synthesis of Sulfonyl Fluorides
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in the synthesis of sulfonyl fluorides, which have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance .
- Methods of Application: The most common method involves a chlorine–fluorine exchange of arenesulfonyl chloride in the presence of an aqueous solution of KF or KHF2 . A more efficient system could be achieved with a phase transfer catalyst including KF and 18-crown-6-ether in acetonitrile .
- Results or Outcomes: A diverse set of sulfonyl fluorides was prepared, facilitating the enrichment of the sulfonyl fluoride library .
Chemoenzymatic Synthesis of Cyhalofop-Butyl
- Scientific Field: Biotechnology
- Application Summary: “4-(2-Chlorophenoxy)butane-1-sulfonyl chloride” is used in the chemoenzymatic synthesis of (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate (cyhalofop-butyl, CyB), a selective post-emergence herbicide .
- Methods of Application: The synthesis involves enantioselective transesterification with Candida antarctica lipase B (Novozym 435). The optimum organic solvent, acyl donor, reaction temperature, and shaking rate for the transesterification were acetonitrile, n-butanol, 45°C, and 200 rpm, respectively .
Inhibition of TMEM206
- Scientific Field: Pharmacology
- Application Summary: This compound is introduced as a small molecule inhibitor of TMEM206 at low pH .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The compound specifically inhibits TMEM206 at pH 4.5 and therefore can serve as a good pharmacological tool in mechanistic studies of TMEM206 .
Facile One-Pot Synthesis of Sulfonyl Fluorides from Sulfonates or Sulfonic Acids
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in a facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids .
- Methods of Application: The most common method involves a chlorine–fluorine exchange of arenesulfonyl chloride in the presence of an aqueous solution of KF or KHF2 . A more efficient system could be achieved with a phase transfer catalyst including KF and 18-crown-6-ether in acetonitrile .
- Results or Outcomes: A diverse set of sulfonyl fluorides was prepared, facilitating the enrichment of the sulfonyl fluoride library .
Reduction of Sulfonyl Chlorides with Sulfur Dioxide
- Scientific Field: Organic Chemistry
- Application Summary: “4-(2-Chlorophenoxy)butane-1-sulfonyl chloride” is used in the reduction of sulfonyl chlorides with sulfur dioxide in water as solvent .
- Methods of Application: The synthesis involves the use of SO2/KI/H2SO4 system in moderate to good yields at 80°C in water .
- Results or Outcomes: The maximum yield was achieved with a minimum of reaction time at 80°C for 1 hour using water as the solvent in the 4,4’-dichlorodiphenyl disulfide synthesis .
Synthesis of Sulfonamides and Sulfonyl Azides
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in the synthesis of sulfonamides and sulfonyl azides .
- Methods of Application: The synthesis involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water followed by reaction with amine or sodium azide in the same reaction vessel .
- Results or Outcomes: This method enables a convenient synthesis of sulfonamides and sulfonyl azides .
Facile One-Pot Synthesis of Sulfonyl Fluorides from Sulfonates or Sulfonic Acids
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in a facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids .
- Methods of Application: The most common method involves a chlorine–fluorine exchange of arenesulfonyl chloride in the presence of an aqueous solution of KF or KHF2 . A more efficient system could be achieved with a phase transfer catalyst including KF and 18-crown-6-ether in acetonitrile .
- Results or Outcomes: A diverse set of sulfonyl fluorides was prepared, facilitating the enrichment of the sulfonyl fluoride library .
Reduction of Sulfonyl Chlorides with Sulfur Dioxide
- Scientific Field: Organic Chemistry
- Application Summary: “4-(2-Chlorophenoxy)butane-1-sulfonyl chloride” is used in the reduction of sulfonyl chlorides with sulfur dioxide in water as solvent .
- Methods of Application: The synthesis involves the use of SO2/KI/H2SO4 system in moderate to good yields at 80 °C in water .
- Results or Outcomes: The maximum yield was achieved with a minimum of reaction time at 80 °C for 1 hour using water as the solvent in the 4,4’-dichlorodiphenyl disulfide synthesis .
Synthesis of Sulfonamides and Sulfonyl Azides
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in the synthesis of sulfonamides and sulfonyl azides .
- Methods of Application: The synthesis involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water followed by reaction with amine or sodium azide in the same reaction vessel .
- Results or Outcomes: This method enables a convenient synthesis of sulfonamides and sulfonyl azides .
Propriétés
IUPAC Name |
4-(2-chlorophenoxy)butane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O3S/c11-9-5-1-2-6-10(9)15-7-3-4-8-16(12,13)14/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRMJYSINOWKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCS(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenoxy)butane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid](/img/structure/B1454557.png)
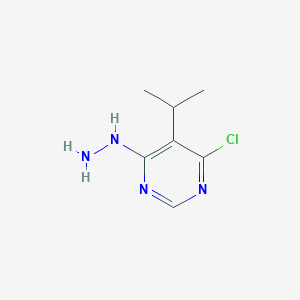
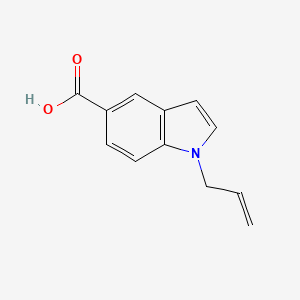
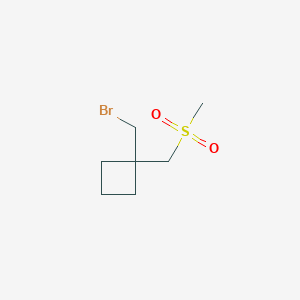

![2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1454565.png)
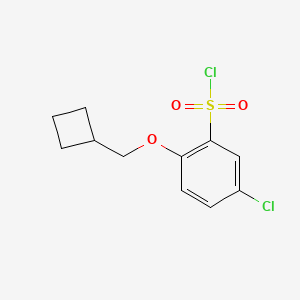
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1454569.png)
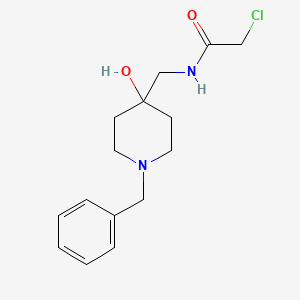
amine](/img/structure/B1454574.png)
